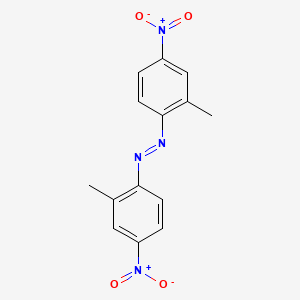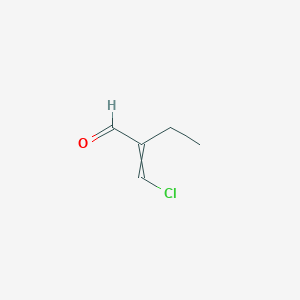
2-(Chloromethylidene)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethylidene)butanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a terminal carbon atom, which is also attached to a chloromethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethylidene)butanal can be achieved through several methods. One common approach involves the reaction of butanal with chlorinating agents under controlled conditions. For instance, the reaction of butanal with thionyl chloride (SOCl2) in the presence of a base can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethylidene)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chloromethylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Aplicaciones Científicas De Investigación
2-(Chloromethylidene)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethylidene)butanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group (C=O) is highly electrophilic, making it susceptible to nucleophilic attack. The chloromethylidene group can undergo substitution reactions, where the chlorine atom is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which increases the electrophilicity of the adjacent carbon atom.
Comparación Con Compuestos Similares
Butanal: A simple aldehyde with a similar carbonyl group but lacking the chloromethylidene group.
2-Chlorobutanal: Contains a chlorine atom bonded to the second carbon but lacks the double bond present in 2-(Chloromethylidene)butanal.
Crotonaldehyde: An unsaturated aldehyde with a similar structure but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chloromethylidene group and an aldehyde functional group. This combination imparts distinct reactivity patterns, making it a versatile compound in organic synthesis and research applications.
Propiedades
Número CAS |
36610-88-5 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
2-(chloromethylidene)butanal |
InChI |
InChI=1S/C5H7ClO/c1-2-5(3-6)4-7/h3-4H,2H2,1H3 |
Clave InChI |
OPBJDFZEHRBBEE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


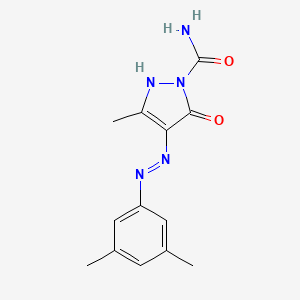
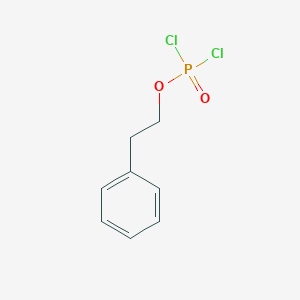
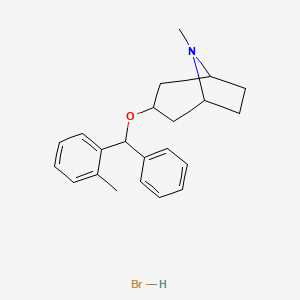
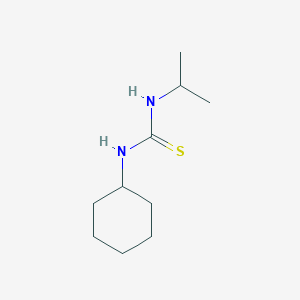
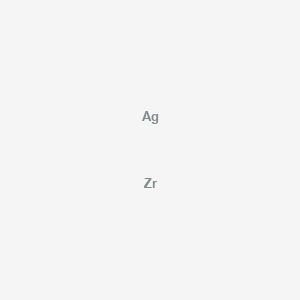
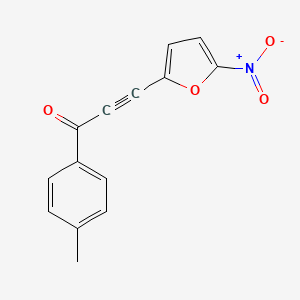


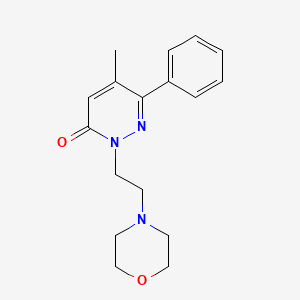
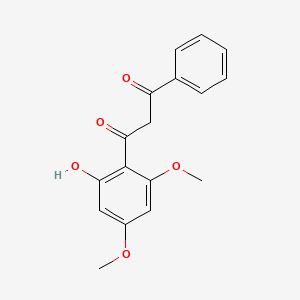
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)

